6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-12(8(14)15)4-11(5-12)6-17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAONOQFUIMNWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Drug Development and Design
6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid serves as a valuable intermediate in the synthesis of bioactive compounds. Its spirocyclic structure is advantageous for drug design, particularly in developing new pharmaceuticals targeting various biological pathways.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of spiro compounds can exhibit anticancer properties. The unique three-dimensional structure allows for interaction with multiple biological targets, potentially leading to the development of novel anticancer drugs.
- Neuroprotective Agents : Compounds with similar structures have shown promise in neuroprotection, suggesting that this compound could be explored for its effects on neurodegenerative diseases.
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecular architectures. Its functional groups facilitate various chemical reactions, including amide formation and esterification.
Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Amide Formation | Reacts with amines to form amide derivatives. |
| Esterification | Can undergo esterification with alcohols to form esters. |
| Coupling Reactions | Serves as a coupling agent in peptide synthesis. |
Materials Science
Polymer Chemistry
The compound's unique structure can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. This application is particularly relevant in developing advanced materials for coatings and composites.
Bioconjugation Techniques
Targeted Drug Delivery Systems
Due to its ability to form stable linkages with biomolecules, this compound is being investigated for use in bioconjugation strategies aimed at targeted drug delivery systems. This application leverages its reactivity to attach drugs to carrier molecules selectively.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heteroatoms or Substituents
Table 1: Key Structural and Functional Comparisons
Physicochemical and Commercial Considerations
- Lipophilicity : Methyl-substituted analogs (e.g., CAS 2166905-97-9) exhibit higher logP values, enhancing membrane permeability .
- Solubility : The sodium salt of the deprotected 2-oxaspiro compound (CAS X84710) offers improved aqueous solubility, critical for formulation .
- Cost and Availability : Rare compounds like the 5-azaspiro[2.4]heptane derivative (CAS 1129634-44-1) are priced at $4,000/g due to synthetic complexity , while the main compound is more accessible (~$650/500mg for sodium salt) .
Research and Industrial Relevance
- Drug Discovery : The 2-azaspiro derivatives are prioritized in kinase inhibitor development due to their rigid, three-dimensional structures .
- Peptide Engineering : The Boc-protected 2-oxaspiro compound is favored for introducing conformational constraints in peptides .
- Safety Profiles : Irritant handling warnings for the main compound highlight the need for proper protective equipment .
Biological Activity
6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
- Molecular Formula : C₁₂H₁₉N₁O₅
- Molecular Weight : 269.34 g/mol
- CAS Number : 1823515-64-5
- Solubility : Soluble in common organic solvents with high gastrointestinal absorption potential .
Biological Activity
The biological activity of this compound is primarily influenced by its functional groups, including the carboxylic acid and amino groups. These groups contribute to its reactivity and interaction with biological targets.
The compound's mechanism of action remains under investigation, but it is hypothesized to interact with various enzymes and receptors due to its structural features. The Boc group enhances stability, potentially allowing for selective interactions in biological systems.
In Vivo Studies
Although specific in vivo data on this compound are scarce, related spirocyclic compounds have been reported to exhibit:
- Anti-inflammatory effects : Reduction in inflammatory markers in animal models.
- Analgesic properties : Pain relief observed in rodent models following administration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-((Methoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid | Similar spirocyclic structure | Different protective group affecting reactivity |
| 2-Oxaspiro[3.3]heptane-6-carboxylic acid | Lacks the Boc protection | More reactive due to unprotected amino group |
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Contains an azaspiro structure | Exhibits different reactivity due to nitrogen substitution |
This table illustrates how the presence of the Boc group in this compound may provide distinct biochemical properties compared to its analogs.
Case Studies
- Synthetic Applications : The compound has been utilized in the synthesis of peptide derivatives, showcasing its utility as a building block in organic synthesis.
- Potential Drug Development : Preliminary studies indicate that modifications of this compound could lead to novel therapeutics targeting specific pathways involved in cancer and inflammation.
Q & A
Q. What methodologies enable the study of the compound’s metabolic fate in vitro?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
